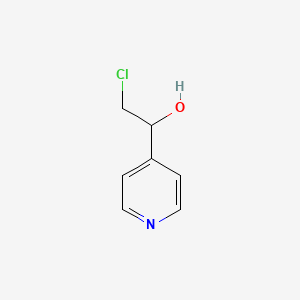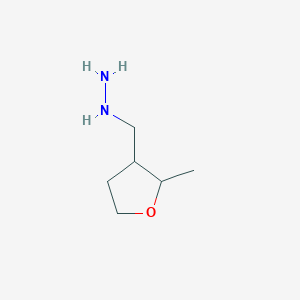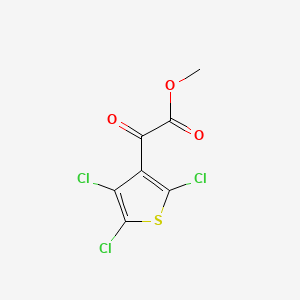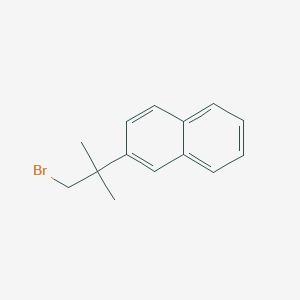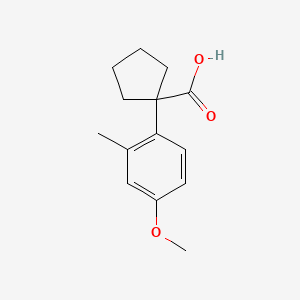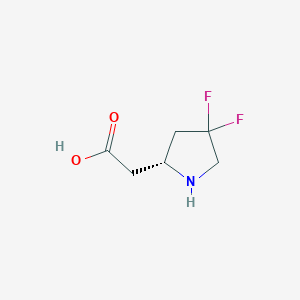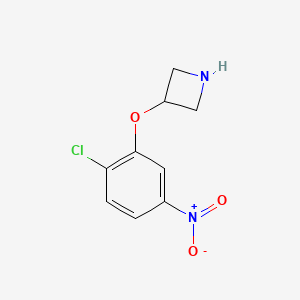
3-(2-Chloro-5-nitrophenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a chloronitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 3-(2-Chloro-5-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-5-nitrophenol with azetidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods for this compound often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
3-(2-Chloro-5-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(2-Chloro-5-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various structures. These polyamines have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Comparaison Avec Des Composés Similaires
3-(2-Chloro-5-nitrophenoxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. These compounds share the characteristic nitrogen-containing ring structure but differ in their substituents and specific properties. The unique combination of the chloronitrophenoxy group with the azetidine ring in this compound distinguishes it from other similar compounds and contributes to its specific chemical behavior and applications .
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
3-(2-chloro-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-2-1-6(12(13)14)3-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
Clé InChI |
LOYLBYOWBXBHLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
